
Phosphoricacidmono-n-dodecylester disodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoricacidmono-n-dodecylesterdisodiumsalt can be synthesized through the esterification of phosphoric acid with n-dodecanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and n-dodecanol in the presence of a catalyst, such as sulfuric acid, to form the monoester. The resulting product is then neutralized with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of phosphoricacidmono-n-dodecylesterdisodiumsalt involves large-scale esterification and neutralization processes. The raw materials, phosphoric acid and n-dodecanol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through filtration and crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoricacidmono-n-dodecylesterdisodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid and n-dodecanol.
Oxidation: The alkyl chain can undergo oxidation reactions, resulting in the formation of carboxylic acids or other oxidized derivatives.
Substitution: The sodium ions can be replaced by other cations, such as potassium or calcium, through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Ion-exchange reactions can be performed using solutions of the desired cations.
Major Products Formed
Hydrolysis: Phosphoric acid and n-dodecanol.
Oxidation: Carboxylic acids or other oxidized derivatives of the alkyl chain.
Substitution: Potassium or calcium salts of the mono-n-dodecyl phosphate.
Wissenschaftliche Forschungsanwendungen
Phosphoricacidmono-n-dodecylesterdisodiumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, such as emulsification and dispersion of particles.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Utilized in the formulation of pharmaceutical products, including topical creams and ointments, due to its emulsifying properties.
Wirkmechanismus
Phosphoricacidmono-n-dodecylesterdisodiumsalt exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the phosphate group interacts with water, reducing surface tension and stabilizing emulsions. This dual interaction allows it to effectively disperse and solubilize hydrophobic compounds in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium lauryl sulfate: Another surfactant with a similar alkyl chain length but a sulfate group instead of a phosphate group.
Potassium lauryl phosphate: A potassium salt of lauryl phosphate with similar surfactant properties.
Calcium lauryl phosphate: A calcium salt of lauryl phosphate used in similar applications
Uniqueness
Phosphoricacidmono-n-dodecylesterdisodiumsalt is unique due to its specific combination of a long alkyl chain and a phosphate group, which provides distinct surfactant properties. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in various industrial and scientific applications .
Eigenschaften
Molekularformel |
C12H25Na2O4P- |
|---|---|
Molekulargewicht |
310.28 g/mol |
InChI |
InChI=1S/C12H27O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;;+1/p-2 |
InChI-Schlüssel |
QLRDMEQEZQSDBJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[Na].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
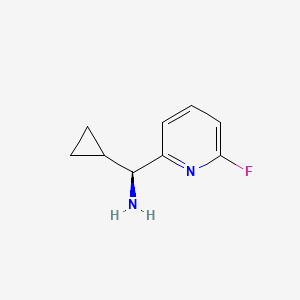

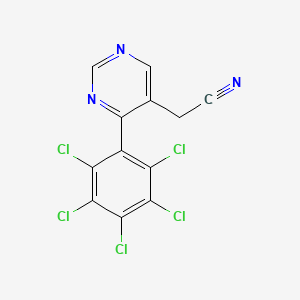
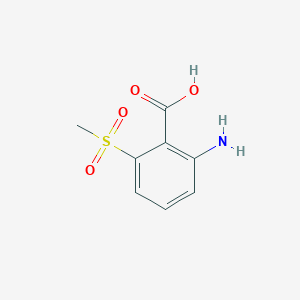
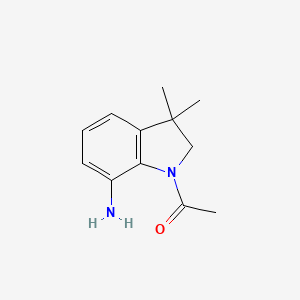


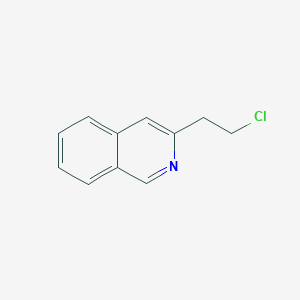

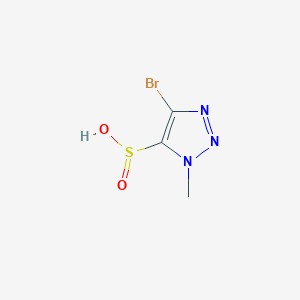
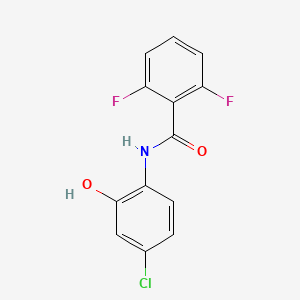
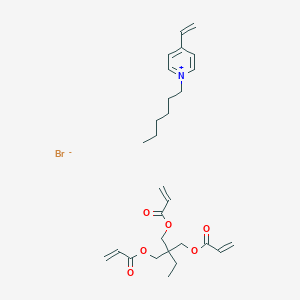
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
